LogP Lipophilicity Advantage Over Unsubstituted Pyridinyl Analog
The target compound exhibits a predicted LogP of 3.13, which is substantially higher than the LogP of 2.00 for the unsubstituted pyridinyl analog 2-methyl-N1-(2-pyridinyl)-1,2-propanediamine (CAS 440102-49-8) . This difference of 1.13 log units represents a greater than 10-fold increase in predicted partition coefficient. Both compounds share an identical calculated PSA of 50.94 Ų , meaning the lipophilicity gain is achieved without sacrificing polar surface area—a desirable profile for CNS drug candidates where balancing LogP (ideally 2–5) and PSA (<90 Ų) is critical.
| Evidence Dimension | Predicted LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 3.13 |
| Comparator Or Baseline | 2-methyl-N1-(2-pyridinyl)-1,2-propanediamine (CAS 440102-49-8): LogP = 2.00 |
| Quantified Difference | ΔLogP = +1.13 (target more lipophilic by >10-fold) |
| Conditions | Predicted values from Chemsrc database; calculated using standardized algorithms from molecular structure |
Why This Matters
For medicinal chemistry campaigns, a LogP shift of >1 unit can be the difference between a compound that permeates cell membranes and one that does not, directly impacting decisions about which building block to procure for lead optimization libraries.
